molecular formula C23H25NO5S2 B583716 N,O-Ditosyl D-Phenylalaninol CAS No. 140145-73-9

N,O-Ditosyl D-Phenylalaninol

Cat. No.: B583716
CAS No.: 140145-73-9
M. Wt: 459.575
InChI Key: QATCEFUUVQOULD-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,O-Ditosyl D-Phenylalaninol is a chemically modified derivative of D-Phenylalaninol, where both the amino (-NH₂) and hydroxyl (-OH) groups are protected by tosyl (p-toluenesulfonyl) groups. This compound is widely used in synthetic organic chemistry, particularly in chiral synthesis and pharmaceutical research, due to its enhanced stability and utility as a protected intermediate. Its CAS registry number is 63328-00-7 ().

Synthesis: The synthesis of D-Phenylalaninol involves reducing D-Phenylalanine to the corresponding amino alcohol using methods like Li-mediated reduction, achieving yields of ~91.2% (). Subsequent tosylation of the amino and hydroxyl groups produces this compound. The tosyl groups act as protective moieties, preventing undesired side reactions during synthetic processes ().

Properties

IUPAC Name

N-[(2R)-1-hydroxy-3-[2-(4-methylphenyl)sulfonylphenyl]propan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5S2/c1-17-7-11-21(12-8-17)30(26,27)23-6-4-3-5-19(23)15-20(16-25)24-31(28,29)22-13-9-18(2)10-14-22/h3-14,20,24-25H,15-16H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAYJSVNMMMCSW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2CC(CO)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C[C@H](CO)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Ditosyl D-Phenylalaninol typically involves the tosylation of D-Phenylalaninol. The reaction is carried out by treating D-Phenylalaninol with tosyl chloride in the presence of a base such as pyridine or triethylamine . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N,O-Ditosyl D-Phenylalaninol with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications Stability Under Carbamoylation Metabolic Conversion
This compound C₂₃H₂₅NO₅S₂ 475.58 Dual tosyl protection; chiral center; enhanced steric hindrance Chiral auxiliaries, pharmaceutical intermediates High None detected
D-Phenylalaninol C₉H₁₃NO 151.21 Unprotected amino and hydroxyl groups; chiral backbone Precursor for protected derivatives, impurity studies Low (forms impurities) ~10% (L-isomer)
L-Phenylalaninol C₉H₁₃NO 151.21 L-configuration; unprotected functional groups Metabolic studies, chiral resolution Low ~10% oxidized
N-Tosyl D-Phenylalaninol C₁₆H₁₉NO₃S 313.39 Amino group protected; hydroxyl group free Selective functionalization reactions Moderate Not reported

Stability and Reactivity

  • This compound exhibits superior stability under carbamoylation conditions compared to unprotected D-Phenylalaninol. The latter reacts with phosgene and ammonia to form impurities like N-dicarbonimidic diamides (imp.6) and O-dicarbonimidic diamides (imp.7) (). Tosyl protection mitigates such side reactions, making it ideal for multi-step syntheses.

Key Research Findings

  • Impurity Formation: Unprotected D-Phenylalaninol traces in APIs react with phosgene to generate toxic impurities, emphasizing the need for protective strategies like tosylation ().
  • Metabolic Stability: The D-configuration and tosyl groups in this compound prevent oxidative metabolism, making it a robust candidate for drug development ().
  • Chiral Resolution Trade-offs : While bulky substituents reduce enantioselectivity in some host-guest systems, they enable tailored steric environments for specific synthetic applications ().

Q & A

Q. How can researchers optimize the synthesis of N,O-Ditosyl D-Phenylalaninol to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) can influence reaction kinetics, while catalysts (e.g., trifluoroacetic acid, TFA) may enhance tosylation efficiency . Purification via column chromatography or recrystallization in ethanol/water mixtures is critical. Monitor intermediates using thin-layer chromatography (TLC) and validate purity via HPLC (>98% purity threshold) .

Parameter Optimization Strategy
SolventTest polar vs. non-polar solvents
Temperature0–60°C gradient to avoid decomposition
Reaction Time12–48 hours with TLC monitoring
PurificationSilica gel chromatography (EtOAc/Hexane)

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the tosyl groups (aromatic protons at δ 7.3–7.8 ppm) and the D-phenylalaninol backbone (α-proton at δ 3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 500–550 range) .

Q. How should researchers evaluate the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability: Store samples at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC .
  • pH Stability: Incubate in buffers (pH 3–9) and monitor hydrolysis of tosyl groups using 1^1H NMR .
  • Light Sensitivity: Expose to UV-Vis light (254–365 nm) and quantify photodegradation products with LC-MS .

Advanced Research Questions

Q. How can enantiomeric purity of this compound impact its biological or catalytic activity in studies?

Methodological Answer: Enantiomeric impurities (even <1%) can skew results in chiral environments. Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) or polarimetry to quantify enantiomeric excess (ee). Compare biological activity against enantiopure standards (e.g., D- vs. L-forms of phenylalaninol derivatives) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Systematic Review: Apply PRISMA guidelines to identify methodological inconsistencies (e.g., assay type, cell lines) across studies .
  • Dose-Response Analysis: Re-evaluate IC50_{50} values under standardized conditions (e.g., ATP levels in kinase assays) .
  • Meta-Analysis: Pool data from independent studies using random-effects models to quantify heterogeneity .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Biophysical Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) .
  • Molecular Docking: Perform in silico simulations (AutoDock Vina) with X-ray/NMR-derived protein structures to predict binding modes .
  • Mutagenesis Studies: Validate key residues (e.g., catalytic sites) via site-directed mutagenesis and activity assays .

Data Management and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Work in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .
  • Waste Disposal: Neutralize acidic byproducts (e.g., TsOH) with sodium bicarbonate before disposal .

Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Solvent Calibration: Ensure deuterated solvents (CDCl3_3, DMSO-d6_6) are moisture-free to prevent peak splitting .
  • 2D NMR Validation: Use HSQC and HMBC to resolve overlapping signals .
  • Cross-Lab Verification: Compare spectra with independent datasets from open-access repositories (e.g., PubChem) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.